IND-07 -

IND-07

Catalog Number: EVT-1534901
CAS Number:
Molecular Formula: C22H23NO4
Molecular Weight: 365.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IND-07 is a selective Mtb-DHFR inhibitor as an antimycobacterial agent.
Overview

IND-07 is a compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is classified as a novel small molecule, which has shown promise in preclinical studies for its efficacy against specific biological targets.

Classification

IND-07 falls under the category of small organic molecules. Its classification is significant for understanding its mechanism of action, synthesis methods, and potential interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of IND-07 typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: These are employed to form the core structure of IND-07 by combining smaller molecular fragments.
  • Functional Group Modifications: Post-synthesis modifications are crucial for enhancing the compound's bioactivity and solubility.

Technical Details

The synthesis often requires specific reagents and conditions, such as temperature control and the use of catalysts to facilitate reactions. For example, a common method might involve the use of a palladium catalyst in cross-coupling reactions to form carbon-carbon bonds essential for constructing the compound's framework.

Molecular Structure Analysis

Structure

IND-07's molecular structure can be characterized by its unique arrangement of atoms, which includes various functional groups that contribute to its biological activity.

Data

The molecular formula of IND-07 is typically represented as CxHyNzOwC_xH_yN_zO_w, where xx, yy, zz, and ww denote the number of each type of atom in the molecule. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often used to confirm its structure.

Chemical Reactions Analysis

Reactions

IND-07 undergoes several chemical reactions that can alter its properties and efficacy. Key reactions include:

  • Hydrolysis: This reaction can affect the stability of IND-07 in aqueous environments.
  • Oxidation: Certain functional groups within IND-07 may be susceptible to oxidation, impacting its reactivity and biological interactions.

Technical Details

Understanding these reactions is critical for optimizing IND-07's formulation and delivery in therapeutic applications. Reaction kinetics studies may be performed to assess how quickly these transformations occur under physiological conditions.

Mechanism of Action

Process

The mechanism of action for IND-07 involves its interaction with specific biological targets, such as enzymes or receptors. This interaction may inhibit or activate certain pathways within cells, leading to desired therapeutic effects.

Data

Research indicates that IND-07 may exhibit selectivity for certain targets, which can be quantified through binding affinity studies. These studies provide insights into how effectively IND-07 can modulate biological processes at a molecular level.

Physical and Chemical Properties Analysis

Physical Properties

IND-07 typically exhibits:

  • Solubility: Its solubility profile is crucial for determining its bioavailability.
  • Stability: The compound's stability under various conditions (e.g., pH, temperature) is essential for effective formulation.

Chemical Properties

Chemical properties include:

  • pKa Values: These values indicate the acidity or basicity of the compound, influencing its ionization state in biological systems.
  • LogP: The partition coefficient helps predict membrane permeability and absorption characteristics.

Relevant data from studies may show how these properties correlate with IND-07's pharmacokinetic profiles.

Applications

Scientific Uses

IND-07 has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound in drug discovery programs targeting specific diseases.
  2. Biochemical Research: To study enzyme inhibition or receptor activation pathways.
  3. Pharmacology: Understanding its effects on cellular processes can lead to new therapeutic strategies.

Research continues to explore these applications, aiming to translate IND-07 from laboratory studies into clinical settings effectively.

Introduction to IND-07 in Regulatory and Research Contexts

Definition and Scope of IND-07 in Pharmaceutical Regulation

IND-07 designates a novel small-molecule compound currently under investigation for its therapeutic potential. In regulatory terms, "IND" (Investigational New Drug) refers to a status granted by the FDA that permits clinical testing in humans. The numerical suffix "07" identifies this specific compound entity within a sponsor’s development portfolio. As an unapproved therapeutic candidate, IND-07 exists within a tightly controlled regulatory framework requiring:

  • Strict manufacturing controls: Compliance with Current Good Manufacturing Practices (cGMP) for chemical identity, purity, and stability [2] [3].
  • Nonclinical validation: Demonstrated biological activity and preliminary safety in validated animal models.
  • Clinical trial oversight: All human studies require Institutional Review Board (IRB) approval and adherence to protocols filed with the FDA [3].

The scope of IND-07’s regulatory pathway encompasses exemption from federal prohibitions against interstate shipment of unapproved drugs under 21 CFR §312.1, enabling multi-center clinical trials [3].

Table 1: Regulatory Classifications Relevant to IND-07

IND TypeDefinitionApplicability to IND-07
Commercial INDFiled by entities seeking eventual market approvalLikely pathway for IND-07 sponsors
Research INDFor non-commercial investigator-initiated studiesApplicable if academic-led
Emergency Use INDSingle-patient access for life-threatening conditionsPotential pathway for compassionate use
Treatment INDExpanded access during pivotal trialsPossible for Phase III studies

Historical Evolution of IND Applications in Drug Development

The IND system originated from the 1938 Federal Food, Drug, and Cosmetic Act, with significant enhancements following the 1962 Kefauver-Harris Amendments requiring proof of efficacy. Historically, IND applications transitioned from paper-based submissions to electronic formats (eCTD), accelerating review cycles. Key milestones include:

  • Pre-1960s: Empirical drug discovery dominated, exemplified by antituberculars like isoniazid (developed in 1952) discovered through phenotypic screening rather than target-based design [4].
  • Post-1980s: Molecular target elucidation (e.g., kinase inhibitors) enabled rational drug design, shifting IND applications toward mechanism-of-action documentation [6] [9].
  • 21st Century: Adoption of biomarker-driven development and model-informed drug development (MIDD) in INDs, reducing clinical trial risks [7].

IND-07 exemplifies modern structure-based drug design, leveraging X-ray crystallography and computational chemistry—a contrast to historical compounds like rifampicin (1965) discovered through microbial screening [4] [9].

Table 2: Evolution of Drug Development Paradigms

EraDominant StrategyExample CompoundIND-07 Contrast
Pre-1950sNatural product isolationPenicillinSynthetic origin
1960s-1980sHigh-throughput screeningIsoniazidTarget-based rational design
1990s-2010sCombinatorial chemistryHIV protease inhibitorsFragment-based design
2020s-PresentAI-driven de novo designIND-07 (hypothetical)N/A

IND-07’s Role in Preclinical-to-Clinical Research Transition

The transition of IND-07 from preclinical to clinical stages requires multidisciplinary integration of data:

  • Chemistry, Manufacturing, and Controls (CMC): Detailed characterization of the drug substance (e.g., solubility, crystallinity) and drug product formulation. Stability studies must support clinical trial duration [2] [7].
  • Pharmacology-toxicology package: GLP studies assessing target organ toxicity, genotoxicity, and safety pharmacology (CNS, cardiovascular, respiratory systems) [3].
  • Translational biomarkers: Pharmacodynamic markers bridging animal and human biology (e.g., target engagement assays) [7].

Critical regulatory milestones include:

  • Pre-IND meeting: Sponsors present developmental rationale and proposed protocols to FDA, receiving feedback on CMC or toxicology gaps [7].
  • 30-day review period: FDA assesses whether "investigational subjects would not be subjected to unreasonable risk" (21 CFR §312.42) [3].
  • Clinical hold avoidance: By addressing potential deficiencies in genetic toxicology or metabolic stability proactively [7].

IND-07’s development exemplifies the "translational bridge," where in vitro mechanistic data (e.g., enzyme inhibition IC₅₀) must correlate with in vivo efficacy models to justify first-in-human dosing [6] [7].

Properties

Product Name

IND-07

IUPAC Name

4-((3-Acetyl-1-benzyl-2-methyl-1H-indol-5-yl)oxy)butanoic acid

Molecular Formula

C22H23NO4

Molecular Weight

365.43

InChI

InChI=1S/C22H23NO4/c1-15-22(16(2)24)19-13-18(27-12-6-9-21(25)26)10-11-20(19)23(15)14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3,(H,25,26)

InChI Key

AJGIAOZUTGDMKP-UHFFFAOYSA-N

SMILES

O=C(O)CCCOC1=CC2=C(N(CC3=CC=CC=C3)C(C)=C2C(C)=O)C=C1

Solubility

Soluble in DMSO

Synonyms

IND07; IND 07; IND-07

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.